
(1,2-Dichloropropyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Dichloropropyl)phosphonic acid is an organophosphorus compound characterized by the presence of two chlorine atoms and a phosphonic acid group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dichloropropyl)phosphonic acid typically involves the reaction of 1,2-dichloropropane with phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves heating 1,2-dichloropropane with phosphorous acid in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may involve multiple steps, including purification and isolation of the final product to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (1,2-Dichloropropyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted propyl phosphonic acids.
Applications De Recherche Scientifique
(1,2-Dichloropropyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1,2-Dichloropropyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This can lead to changes in metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Phosphonic acid: A simpler compound with similar chemical properties but lacking the chlorine atoms.
Phosphinic acid: Another related compound with different oxidation states and reactivity.
Phosphoric acid: A more oxidized form of phosphorus with different chemical behavior.
Propriétés
Numéro CAS |
143247-74-9 |
|---|---|
Formule moléculaire |
C3H7Cl2O3P |
Poids moléculaire |
192.96 g/mol |
Nom IUPAC |
1,2-dichloropropylphosphonic acid |
InChI |
InChI=1S/C3H7Cl2O3P/c1-2(4)3(5)9(6,7)8/h2-3H,1H3,(H2,6,7,8) |
Clé InChI |
GDYCIJRCMBWYNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(P(=O)(O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)

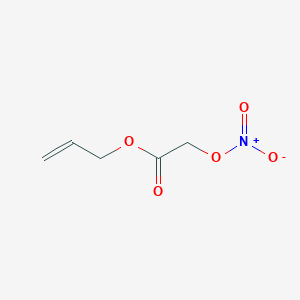
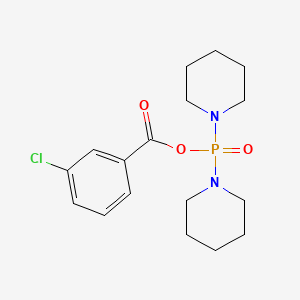
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
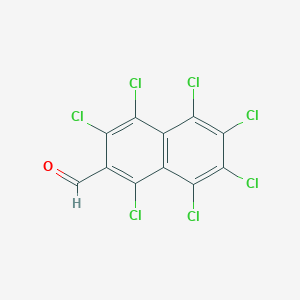
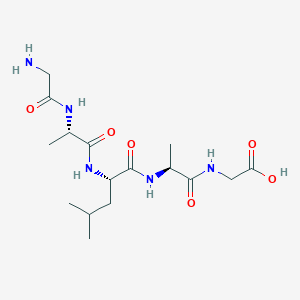
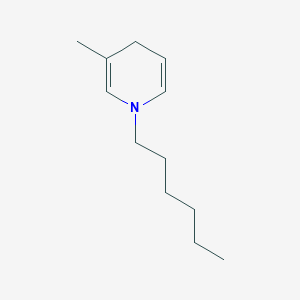
![Pyrrolo[2,3-B]pyrrolizine](/img/structure/B12539840.png)
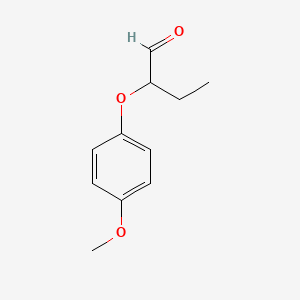
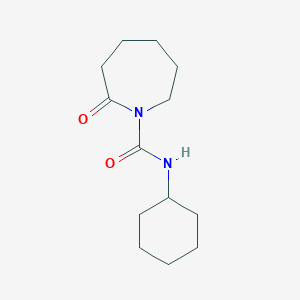
![Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12539866.png)
![2-[(6-Phenylhex-4-en-1-yl)oxy]oxane](/img/structure/B12539874.png)
